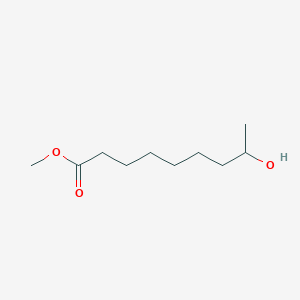
Methyl 8-hydroxynonanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 8-hydroxynonanoate is an organic compound belonging to the class of fatty acid methyl esters It is characterized by a hydroxyl group attached to the eighth carbon of a nonanoic acid chain, which is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 8-hydroxynonanoate can be synthesized through several methods. One common approach involves the oxidative cleavage of fatty acid methyl esters derived from vegetable oils, such as rapeseed oil. This process typically involves an oxydoreductive cleavage step in a solvent-free medium at room temperature, followed by a reduction step . The reactions are performed under mild conditions, making the process environmentally friendly.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of thermostable enzymes. For example, Thermoanaerobium brockii alcohol dehydrogenase can catalyze the enantioselective reduction of various methyl ketones, including those bearing different functional groups, to produce optically active secondary alcohols . This method is advantageous due to its high selectivity and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl 8-hydroxynonanoate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various halogenating agents can be used to substitute the hydroxyl group.
Major Products
The major products formed from these reactions include aldehydes, ketones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl 8-hydroxynonanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers and other complex molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Mechanism of Action
The mechanism of action of methyl 8-hydroxynonanoate involves its interaction with various molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its reactivity and interactions. In enzymatic reactions, the compound can act as a substrate, undergoing transformations catalyzed by specific enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 9-hydroxynonanoate: Similar in structure but with the hydroxyl group on the ninth carbon.
Methyl 3-hydroxynonanoate: The hydroxyl group is located on the third carbon.
Uniqueness
The specific placement of the hydroxyl group can affect the compound’s physical properties, such as solubility and melting point, as well as its interactions in biological systems .
Properties
CAS No. |
88785-23-3 |
|---|---|
Molecular Formula |
C10H20O3 |
Molecular Weight |
188.26 g/mol |
IUPAC Name |
methyl 8-hydroxynonanoate |
InChI |
InChI=1S/C10H20O3/c1-9(11)7-5-3-4-6-8-10(12)13-2/h9,11H,3-8H2,1-2H3 |
InChI Key |
WLCRWSKOIBILTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCC(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















